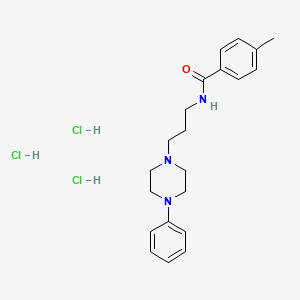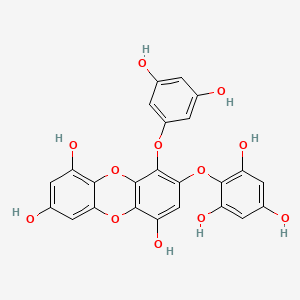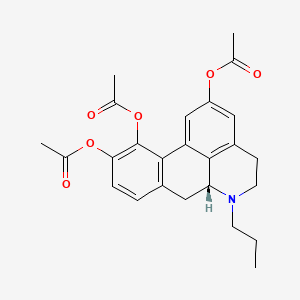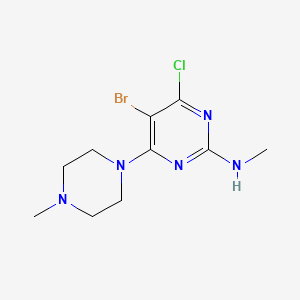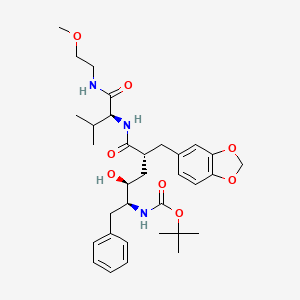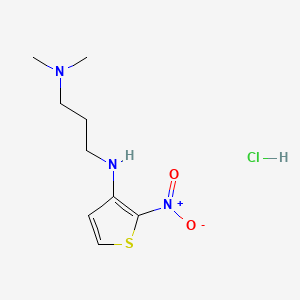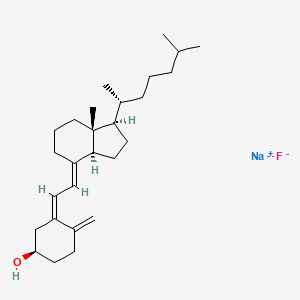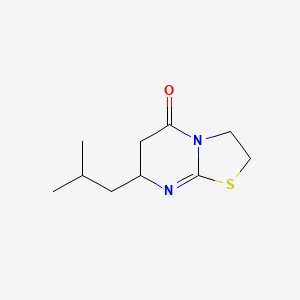
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is a synthetic organic compound. It is known for its use as a herbicide and plant growth regulator. This compound is part of the phenoxy herbicide family, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester involves several steps:
Preparation of 2,4,5-trichlorophenol: This is achieved by chlorination of phenol.
Formation of 2-(2,4,5-trichlorophenoxy)propanoic acid: This involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions.
Esterification: The final step involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4,5-trichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2-(2,4,5-trichlorophenoxy)propanoic acid.
Automated Esterification: Automated systems for the esterification process to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Reduction: Reduction reactions can occur, especially at the chlorinated aromatic ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include dechlorinated aromatic compounds.
Substitution: Products include substituted phenoxypropanoic acids.
科学的研究の応用
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and environmental degradation.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its ability to mimic natural hormones.
Industry: Used in the development of new herbicides and plant growth regulators.
作用機序
The compound exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This uncontrolled growth eventually leads to the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties but different chlorination pattern.
2,4,5-Trichlorophenoxyacetic acid: Similar structure but lacks the ester functional group.
Mecoprop: Another phenoxy herbicide with a different side chain.
Uniqueness
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which affects its solubility, stability, and biological activity. This makes it particularly effective in certain applications compared to its analogs.
特性
CAS番号 |
53535-30-1 |
|---|---|
分子式 |
C19H27Cl3O6 |
分子量 |
457.8 g/mol |
IUPAC名 |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C19H27Cl3O6/c1-13(2)12-26-7-6-24-4-5-25-8-9-27-19(23)14(3)28-18-11-16(21)15(20)10-17(18)22/h10-11,13-14H,4-9,12H2,1-3H3 |
InChIキー |
FFOFDRXKLKYAJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCCOCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




